molecular formula C15H15ClINO3 B3158966 methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-iodo-1H-indole-2-carboxylate CAS No. 860651-34-9

methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-iodo-1H-indole-2-carboxylate

Cat. No.: B3158966
CAS No.: 860651-34-9
M. Wt: 419.64 g/mol
InChI Key: DKDGIKIRLCQMPM-UHFFFAOYSA-N
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Description

Methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-iodo-1H-indole-2-carboxylate is a complex organic compound characterized by its indole core structure, which is substituted with various functional groups including a chloro group, an iodo group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-iodo-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form indole-2-carboxylate derivatives.

  • Reduction: The iodo group can be reduced to an iodide or hydrogenated to form an ethyl group.

  • Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-2-carboxylate derivatives.

  • Reduction: Iodide or ethyl derivatives.

  • Substitution: Various nucleophilic substitution products.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-iodo-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-bromo-1H-indole-2-carboxylate: Similar structure with a bromo group instead of an iodo group.

  • Methyl 1-(3-chloro-2,2-dimethylpropanoyl)-1H-indole-2-carboxylate: Lacks the iodo group.

  • Methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-iodo-1H-indole-2-carboxylate: Similar structure with different substituents.

Uniqueness: this compound is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its indole core and halogenated substituents make it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-iodoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClINO3/c1-15(2,8-16)14(20)18-10-7-5-4-6-9(10)11(17)12(18)13(19)21-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDGIKIRLCQMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1C2=CC=CC=C2C(=C1C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143200
Record name Methyl 1-(3-chloro-2,2-dimethyl-1-oxopropyl)-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860651-34-9
Record name Methyl 1-(3-chloro-2,2-dimethyl-1-oxopropyl)-3-iodo-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860651-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-chloro-2,2-dimethyl-1-oxopropyl)-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-(3-chloro-2,2-dimethylpropanoyl)-3-iodo-1H-indole-2-carboxylate

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